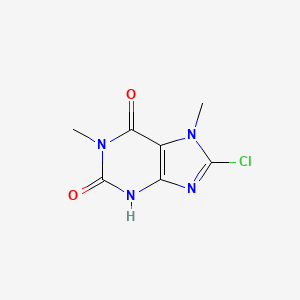![molecular formula C11H10N2O2 B3353441 6,10b-dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione CAS No. 54608-40-1](/img/structure/B3353441.png)
6,10b-dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione
Overview
Description
6,10b-Dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione is a complex heterocyclic compound that belongs to the class of imidazoisoquinolines. These compounds are known for their unique structural features and significant biological activities. The imidazoisoquinoline core is a common motif in many natural products and pharmaceuticals, making this compound of great interest in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 6,10b-dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione can be achieved through various synthetic routes. One common method involves the use of N-methacryloyl-2-phenylbenzoimidazoles, which undergo radical strategies to construct the imidazoisoquinoline core . Another approach is the peroxide-mediated synthesis, which involves cascade methylation/ethylation and intramolecular cyclization . These methods are favored due to their versatility, simple preparation of raw materials, and mild reaction conditions.
Chemical Reactions Analysis
6,10b-Dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the imidazoisoquinoline core.
Cycloaddition: It can participate in cycloaddition reactions, forming complex spirocyclic structures.
Scientific Research Applications
6,10b-Dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,10b-dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of tumor growth .
Comparison with Similar Compounds
6,10b-Dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione can be compared with other similar compounds, such as:
Imidazo[1,5-a]quinoxalines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Tetrahydroisoquinolines: Known for their pharmacological properties, including antibacterial and antitumor effects.
Spirooxindoles: These compounds are prevalent in natural products and pharmaceuticals, demonstrating a broad range of biological activities.
Properties
IUPAC Name |
6,10b-dihydro-5H-imidazo[5,1-a]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-9-8-4-2-1-3-7(8)5-6-13(9)11(15)12-10/h1-4,9H,5-6H2,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXMCOHISRBBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C3=CC=CC=C31)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537938 | |
| Record name | 6,10b-Dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54608-40-1 | |
| Record name | 6,10b-Dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraen-7-ol](/img/structure/B3353405.png)








![(2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3353458.png)


